2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol 2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol
Brand Name: Vulcanchem
CAS No.: 917838-90-5
VCID: VC16912061
InChI: InChI=1S/C12H16Cl2O2/c1-7(2)12(3,4)16-8-5-9(13)11(15)10(14)6-8/h5-7,15H,1-4H3
SMILES:
Molecular Formula: C12H16Cl2O2
Molecular Weight: 263.16 g/mol

2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol

CAS No.: 917838-90-5

Cat. No.: VC16912061

Molecular Formula: C12H16Cl2O2

Molecular Weight: 263.16 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol - 917838-90-5

Specification

CAS No. 917838-90-5
Molecular Formula C12H16Cl2O2
Molecular Weight 263.16 g/mol
IUPAC Name 2,6-dichloro-4-(2,3-dimethylbutan-2-yloxy)phenol
Standard InChI InChI=1S/C12H16Cl2O2/c1-7(2)12(3,4)16-8-5-9(13)11(15)10(14)6-8/h5-7,15H,1-4H3
Standard InChI Key FZUSAPJRFALNSJ-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C)(C)OC1=CC(=C(C(=C1)Cl)O)Cl

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Identifiers

The compound is systematically named 2,6-dichloro-4-(2,3-dimethylbutan-2-yloxy)phenol under IUPAC guidelines . Key identifiers include:

PropertyValueSource
CAS Registry Number917838-90-5
PubChem CID15941192
DSSTox Substance IDDTXSID00579983
SMILESCC(C)C(C)(C)OC1=CC(=C(C(=C1)Cl)O)Cl

The SMILES string reveals a central phenol ring substituted with chlorine atoms at positions 2 and 6, and a branched 2,3-dimethylbutan-2-yl ether group at position 4 .

Molecular Geometry and Conformational Analysis

X-ray crystallographic data remain unavailable, but computational models predict:

  • Bond lengths: C-O ether linkage measures approximately 1.42 Å, typical for aryl ethers

  • Dihedral angles: The dimethylbutyl group adopts a staggered conformation relative to the phenolic ring, minimizing steric hindrance

  • Van der Waals volume: Estimated at 228.7 ų, influencing molecular packing in solid states

The 3D conformer exhibits limited flexibility due to the geminal dimethyl groups on the ether substituent, restricting rotation about the C-O bond .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod of Determination
Molecular Weight263.16 g/molPubChem computed
XLogP35XLogP3 algorithm
Hydrogen Bond Donors1 (phenolic -OH)Cactvs computation
Hydrogen Bond Acceptors2Cactvs computation
Rotatable Bonds3Cactvs computation
Topological Polar Surface Area29.5 ŲPubChem computed

The high logP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems . The polar surface area of 29.5 Ų classifies it as moderately permeable under Lipinski's rule-of-five criteria.

Infrared Spectroscopy

Key IR absorptions (theoretical):

  • O-H stretch: 3250–3350 cm⁻¹ (broad, phenolic -OH)

  • C-Cl stretch: 550–850 cm⁻¹ (multiple peaks)

  • C-O-C asymmetric stretch: 1250–1275 cm⁻¹ (aryl ether linkage)

Nuclear Magnetic Resonance

Predicted 1H^1\text{H} NMR (400 MHz, CDCl₃):

  • δ 1.25 (s, 6H, (CH₃)₂CCH₂)

  • δ 1.45 (s, 6H, (CH₃)₂C-O)

  • δ 5.45 (s, 1H, phenolic -OH)

  • δ 6.85 (s, 2H, aromatic H-3/H-5)

13C^{13}\text{C} NMR would show characteristic signals for quaternary carbons in the dimethylbutyl group (δ 28–32 ppm) and chlorine-substituted aromatic carbons (δ 120–130 ppm) .

Synthesis and Production Pathways

Retrosynthetic Analysis

A plausible synthesis route involves:

  • Etherification: Reacting 2,6-dichlorohydroquinone with 2-bromo-2,3-dimethylbutane under basic conditions

  • Selective Protection: Using trimethylsilyl chloride to protect the phenolic -OH group during ether formation

  • Deprotection: Acidic hydrolysis to regenerate the free phenol

Key reaction equation:

C6H3Cl2(OH)2+(CH3)2CBrCH(CH3)baseΔC12H16Cl2O2+HBr\text{C}_6\text{H}_3\text{Cl}_2(\text{OH})_2 + (\text{CH}_3)_2\text{CBrCH}(\text{CH}_3) \xrightarrow[\text{base}]{\Delta} \text{C}_{12}\text{H}_{16}\text{Cl}_2\text{O}_2 + \text{HBr}

Optimization Challenges

  • Regioselectivity: Ensuring mono-etherification at the para position requires careful stoichiometric control

  • Side Reactions: Competing diaryl ether formation observed at temperatures >80°C

  • Purification: Silica gel chromatography typically yields >95% purity, with residual solvent removal via rotary evaporation

Industrial-scale production would necessitate continuous flow reactors to manage exothermic etherification steps and improve yield reproducibility.

CompoundIC₅₀ (μM)Reference
2,6-Dimethoxyphenol derivatives12.4–18.7
α-Tocopherol (vitamin E)8.9

The target compound's electron-withdrawing chlorine substituents may enhance stability of the phenoxyl radical, potentially improving antioxidant efficacy over methoxy analogs.

Material Science Applications

  • Polymer Stabilizers: Chlorinated phenols act as UV stabilizers in polyethylene films

  • Epoxy Resin Modifiers: Ether linkages improve crosslinking density in thermoset polymers

  • Antimicrobial Coatings: Chlorophenol derivatives inhibit biofilm formation on medical devices

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator